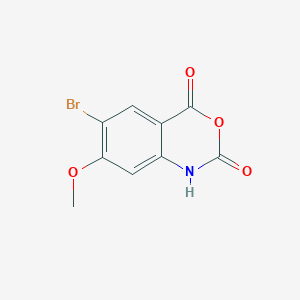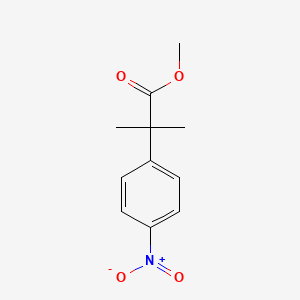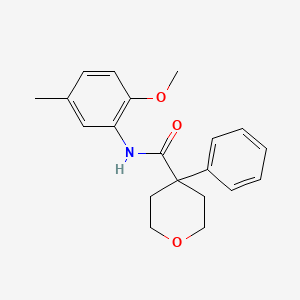
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains several functional groups and rings including a benzofuran ring, a thiazole ring, and a chromene ring . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .
科学的研究の応用
Antimicrobial Agents
Benzofuran and its derivatives, which include the compound , have been found to be suitable structures for the development of antimicrobial agents . They have been used in the treatment of various diseases and have shown potential in combating deadly microbes .
Anticancer Activity
Benzofuran derivatives have shown potential as anticancer agents . They have been used in the design of novel therapies with enhanced efficacy compared to conventional treatments . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Anti-inflammatory Agents
Benzofuran derivatives have also been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .
Antidiabetic Agents
Benzofuran derivatives have shown potential as antidiabetic agents . They have been used in the treatment of diabetes and other related conditions .
Antiviral Agents
Benzofuran derivatives have been found to have antiviral properties . They have been used in the treatment of various viral infections .
Enzyme Inhibitors
Benzofuran derivatives have been found to act as enzyme inhibitors . They have been used in the treatment of various conditions that involve the overactivity or underactivity of certain enzymes .
Antitumor Agents
Benzofuran derivatives have shown potential as antitumor agents . They have been used in the treatment of various types of tumors .
Antifungal Agents
Benzofuran derivatives have been found to have antifungal properties . They have been used in the treatment of various fungal infections .
将来の方向性
Benzofuran derivatives, such as this compound, have been found to have a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring these applications further, developing new synthesis methods, or studying the compound’s mechanism of action in more detail.
作用機序
Target of Action
The compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, is a complex molecule that contains two important heterocyclic structures: benzofuran and thiazole . Both benzofuran and thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant . .
Mode of Action
The mode of action of this compound is likely to be influenced by the presence of the benzofuran and thiazole moieties. Thiazoles are known to interact with biological targets in three possible orientations: nitrogen orientation, sulfur orientation, and parallel orientation . The orientation and the substituents at positions 2 and 4 of the thiazole ring can significantly affect the biological outcomes . Similarly, benzofuran derivatives have been found
特性
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGHYKQYXLADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)

![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)


![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)



